5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone
Description
Properties
IUPAC Name |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-11-6-9(7-12(8-11)16-2)5-10-3-4-13(14)17-10/h3-8H,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQAEYUHMBCJGR-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C=CC(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C=CC(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone typically involves the condensation of 3,5-dimethoxybenzaldehyde with 2(5H)-furanone under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated lactone system participates in [4+2] Diels-Alder reactions. For example, the exocyclic double bond acts as a dienophile, reacting with dienes to form bicyclic adducts.
Nucleophilic Additions
The electron-deficient double bond undergoes Michael additions. Thiols, amines, and stabilized carbanions attack the β-position.
Oxidation and Reduction
The lactone ring and double bond are susceptible to redox transformations.
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophiles to the para positions due to its electron-donating methoxy groups.
Ring-Opening and Functionalization
The lactone ring undergoes nucleophilic attack, leading to ring-opening and subsequent functionalization.
| Reagent | Product | Conditions | Source Analogy |
|---|---|---|---|
| NaOH, H₂O | 4-(3,5-Dimethoxybenzylidene)-2-hydroxybut-2-enoic acid | Basic hydrolysis | Lactone ring opening |
| NH₂OH·HCl | Hydroxamic acid derivative | pH 7, RT, 6 h | Hydroxylation |
Cross-Coupling Reactions
The aryl moiety participates in palladium-catalyzed couplings, enabling structural diversification.
Key Mechanistic Insights
-
Conjugated System Reactivity : The α,β-unsaturated lactone facilitates cycloadditions and Michael additions .
-
Methoxy Group Effects : Electron-donating methoxy groups enhance aromatic electrophilic substitution at para positions .
-
Lactone Stability : Ring-opening under basic conditions yields carboxylic acid derivatives .
Scientific Research Applications
5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key 2(5H)-furanone derivatives and their distinguishing features:
Physicochemical Properties
- Electronic Effects : Methoxy groups are electron-donating, whereas bromo or methylsulfonyl groups () are electron-withdrawing, altering reactivity in cross-coupling or biological interactions.
Biological Activity
5-[(3,5-Dimethoxyphenyl)methylene]-2(5H)-furanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound this compound can be categorized as a furan derivative, which is known for its diverse biological activities. The presence of the methoxy groups on the phenyl ring is significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity against various pathogens.
- Case Study : A study examining related furan derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism often involves disruption of cellular integrity or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Furan Derivative A | E. coli | TBD |
| Related Furan Derivative B | C. albicans | TBD |
Anticancer Activity
The anticancer potential of furan derivatives has been extensively studied. The structural features of these compounds play a crucial role in their cytotoxicity against various cancer cell lines.
- Research Findings : Furan derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways . For instance, a related compound demonstrated significant cytotoxicity against HeLa and QGY-7701 cell lines .
Table 2: Anticancer Activity of Furan Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Furan Derivative C | QGY-7701 | TBD |
| Related Furan Derivative D | MCF-7 | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to arrest cancer cell cycles at specific phases (e.g., S and G2/M phases), leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in various studies, which can lead to cellular damage and death in cancer cells.
- Inhibition of Key Enzymes : Some furan derivatives inhibit enzymes critical for cancer cell proliferation and survival.
Q & A
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Methodological Answer : Transcriptomic analysis (RNA-seq) of treated bacterial cells identifies dysregulated pathways (e.g., quorum sensing). Fluorescent probes (e.g., DCFH-DA) detect ROS generation. Enzyme inhibition assays (e.g., β-ketoacyl-ACP synthase) confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
